Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate
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Overview
Description
Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through the reaction of ethyl aminocrotonates with derivatives of malonic acid . The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction. The reaction mixture is then heated under reflux conditions to promote cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyridine derivatives with additional functional groups.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Ethyl 1,6-dimethyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: Similar structure but with different substitution patterns.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Contains a hydroxyl group, leading to different chemical reactivity and applications.
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles:
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-6-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)11(3)9(12)6-8/h5-6H,4H2,1-3H3 |
InChI Key |
FJFMRZCAEZPLHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C(=C1)C)C |
Origin of Product |
United States |
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